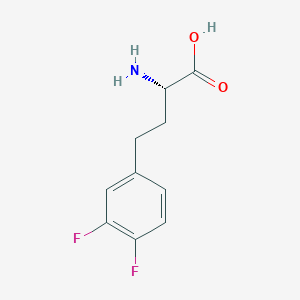

3,4-Difluoro-D-homophenylalanine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-D-homophenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions: 3,4-Difluoro-D-homophenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

Pharmaceutical Development

3,4-Difluoro-D-homophenylalanine serves as a key component in the synthesis of novel pharmaceuticals. Its incorporation into drug design can enhance the efficacy and selectivity of therapeutic agents, particularly those targeting neurological disorders. The fluorination of amino acids often leads to increased metabolic stability and improved binding affinity to target proteins, making it a valuable asset in drug formulation .

Key Features:

- Enhanced Stability: Fluorinated compounds tend to resist metabolic degradation.

- Improved Binding Affinity: The presence of fluorine can facilitate stronger interactions with biological targets.

Protein Engineering

In the realm of protein engineering, this compound is utilized to modify protein structures. Researchers study the effects of fluorinated amino acids on protein folding, stability, and function. This understanding is crucial for developing proteins with tailored properties for specific applications .

Applications in Protein Engineering:

- Studying Protein Interactions: Helps elucidate mechanisms of enzyme action and substrate specificity.

- Designing Modified Proteins: Allows for the exploration of novel protein functions through structural modifications.

Biochemical Research

The compound plays a significant role in biochemical research by aiding investigations into enzyme activity and metabolic pathways. Its unique properties enable researchers to gain insights into complex biochemical processes that could lead to new therapeutic strategies .

Research Applications:

- Enzyme Mechanism Studies: Understanding how enzymes interact with substrates.

- Metabolic Pathway Exploration: Investigating how modifications affect metabolic processes.

Drug Design

This compound is also important in drug design as it can be used to create fluorinated analogs of existing drugs. These analogs may exhibit improved pharmacological properties compared to their non-fluorinated counterparts .

Benefits in Drug Design:

- Fluorinated Drug Analog Synthesis: Enhances therapeutic effectiveness.

- Potential for New Therapeutics: Opens avenues for developing drugs with novel mechanisms of action.

Material Science

In material science, this compound is explored for its applications in developing advanced materials such as coatings and polymers. Its fluorinated structure imparts desirable characteristics like chemical resistance and durability .

Material Science Applications:

- Coatings Development: Enhances resistance to solvents and chemicals.

- Polymer Modification: Improves mechanical properties and longevity.

Case Study 1: Peptide Therapeutics

In a study examining the incorporation of this compound into peptides designed for targeting cancer-related receptors, researchers found significantly enhanced binding affinities compared to non-fluorinated peptides. This underscores the potential of fluorinated amino acids in developing targeted therapies.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on peptides containing this compound interacting with dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. The study revealed that these peptides exhibited superior inhibitory activity against DPP-IV compared to traditional non-fluorinated peptides, highlighting their potential in diabetes management .

作用机制

The mechanism of action of 3,4-Difluoro-D-homophenylalanine involves its interaction with various molecular targets, primarily enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, potentially altering the activity of target proteins. This can lead to changes in metabolic pathways or signal transduction processes .

相似化合物的比较

- 3,4-Difluoro-L-phenylalanine

- 3,4-Difluoro-D-β-homophenylalanine

- 3,4-Difluoro-L-β-homophenylalanine

Comparison: 3,4-Difluoro-D-homophenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring. This configuration can result in different biological activities and chemical reactivities compared to its L-configuration counterparts or other fluorinated phenylalanine derivatives .

生物活性

3,4-Difluoro-D-homophenylalanine is a fluorinated derivative of homophenylalanine, characterized by the substitution of two fluorine atoms at the 3 and 4 positions of the phenyl ring. This modification enhances its biological activity and stability, making it a valuable compound in medicinal chemistry and peptide synthesis.

- Molecular Formula : C₁₈H₁₈F₂N₂O₂

- Molecular Weight : Approximately 315.31 g/mol

The presence of fluorine atoms in amino acids can significantly influence their interaction with biological targets, enhancing binding affinity and metabolic stability. This is particularly relevant in drug development where increased potency and efficacy are desired.

Fluorinated amino acids like this compound exhibit unique biochemical properties due to the electronegative nature of fluorine, which can alter the conformation and reactivity of peptides. These modifications can lead to:

- Improved binding affinity to receptors or enzymes.

- Enhanced stability against metabolic degradation.

- Altered pharmacodynamics, affecting how drugs interact with their targets.

Applications in Drug Development

Research indicates that compounds like this compound can serve as effective building blocks in the synthesis of peptides aimed at various therapeutic applications. Their enhanced properties make them suitable for targeting specific diseases, including cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₈H₁₈F₂N₂O₂ | Enhanced binding affinity and metabolic stability |

| Boc-3,5-difluoro-D-homophenylalanine | C₁₈H₁₈F₂N₂O₂ | Different fluorination pattern affecting properties |

| N-Boc-3-amino-4-(4-fluorophenyl)-butyric acid | C₁₉H₂₂FNO₂ | Features an additional butyric acid chain |

| Boc-L-homophenylalanine | C₁₈H₂₃N₃O₂ | Non-fluorinated version used in peptide synthesis |

Case Studies

- Peptide Synthesis : A study demonstrated that incorporating this compound into peptide sequences increased their stability and biological activity compared to non-fluorinated counterparts. The synthesized peptides showed enhanced binding to target receptors involved in metabolic regulation.

- DPP-4 Inhibition : Research on similar fluorinated compounds has shown that they can act as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The introduction of fluorinated amino acids into DPP-4 inhibitors has been linked to improved pharmacokinetic profiles and therapeutic efficacy in diabetes management .

Research Findings

Numerous studies have highlighted the advantages of using fluorinated amino acids in therapeutic contexts:

- Increased Potency : Fluorinated derivatives have been reported to enhance the potency of synthesized compounds by several folds due to better interactions with biological targets .

- Stability Improvements : The incorporation of fluorine has been shown to improve the resistance of peptides against enzymatic degradation, thereby extending their half-life in biological systems .

属性

IUPAC Name |

(2S)-2-amino-4-(3,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYDRCBMHLOBSN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC[C@@H](C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。